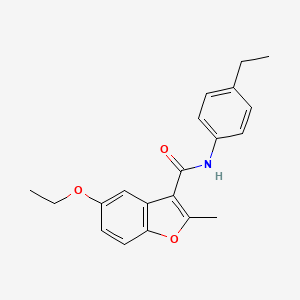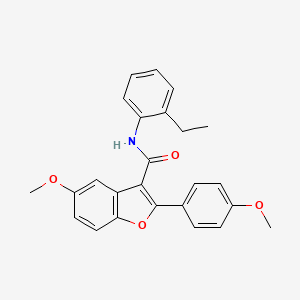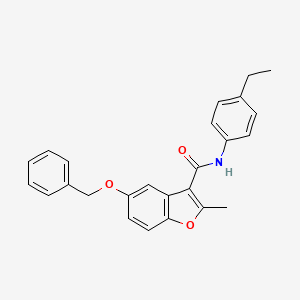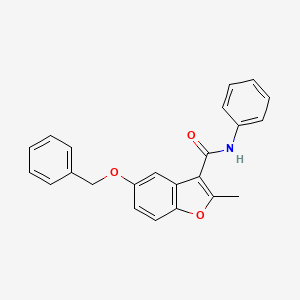
5-ethoxy-N-(4-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethoxy-N-(4-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide, abbreviated as 5-E-N-EPC, is a chemical compound used in the synthesis of various drugs and compounds. It is a heterocyclic compound, containing both an ethoxy and a carboxamide group. In recent years, 5-E-N-EPC has become increasingly important in scientific research due to its wide range of applications and its ability to interact with various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 5-E-N-EPC is not fully understood. However, it is believed that the compound interacts with various biochemical and physiological processes. For example, it is believed that 5-E-N-EPC binds to the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation. In addition, it is believed that 5-E-N-EPC binds to various receptors, including the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-E-N-EPC have been studied in various animal models. In general, the compound has been found to have anti-inflammatory, anticonvulsant, and antihistamine effects. In addition, 5-E-N-EPC has been found to modulate the activity of various receptors, including the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
5-E-N-EPC has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize and can be prepared in large quantities. In addition, the compound is relatively stable and can be stored for long periods of time. However, the compound is not very soluble in water and is not very stable in the presence of light or heat. Therefore, it is important to take precautions to ensure that the compound is stored and handled properly.
Orientations Futures
There are several potential future directions for research on 5-E-N-EPC. One potential direction is to further investigate the biochemical and physiological effects of the compound. In particular, further research could be conducted on the compound’s ability to modulate the activity of various receptors. In addition, further research could be conducted on the compound’s ability to interact with various enzymes, such as cyclooxygenase-2 (COX-2). Finally, further research could be conducted to investigate the potential therapeutic applications of the compound, such as its use in the treatment of various diseases and conditions.
Méthodes De Synthèse
5-E-N-EPC can be synthesized through a variety of methods, including the Mitsunobu reaction and the Ullmann reaction. The Mitsunobu reaction involves the use of a phosphine oxide and an alkoxide to produce the desired product. The Ullmann reaction, on the other hand, involves the use of an aryl halide and a copper salt to produce the desired product. Both of these methods have been used to synthesize 5-E-N-EPC and have been found to be effective.
Applications De Recherche Scientifique
5-E-N-EPC has a wide range of applications in scientific research. It has been used in the synthesis of various drugs and compounds, including anticonvulsants, antihistamines, and anti-inflammatory agents. It has also been used in the synthesis of various biochemical and physiological processes, including the inhibition of the enzyme cyclooxygenase-2 (COX-2). In addition, 5-E-N-EPC has been used in the synthesis of various compounds that are involved in the regulation of cell growth, differentiation, and apoptosis.
Propriétés
IUPAC Name |
5-ethoxy-N-(4-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-4-14-6-8-15(9-7-14)21-20(22)19-13(3)24-18-11-10-16(23-5-2)12-17(18)19/h6-12H,4-5H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLVOGSIMCXBFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethoxy-N-(4-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544908.png)
![N-(4-chlorophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544915.png)
![N-(3,4-dichlorophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544923.png)
![5-ethoxy-1-methyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6544946.png)









![ethyl 4-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate](/img/structure/B6545020.png)